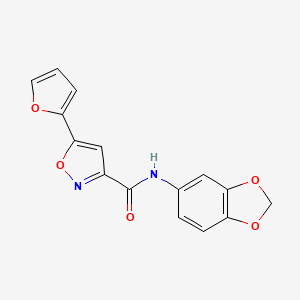

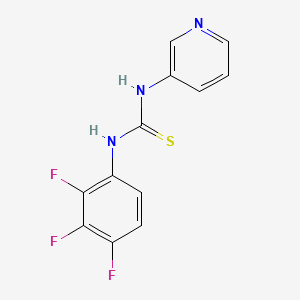

N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class. MDMA is a psychoactive drug that alters mood and perception. It is also known as ecstasy or molly. MDMA has gained popularity among recreational drug users due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential use in scientific research.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Anticancer Potential : Research has revealed the synthesis of novel derivatives related to N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, demonstrating significant anticancer activities. For instance, β-carboline derivatives, structurally related to the mentioned compound, have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. This suggests a potential pathway for developing new antitumor agents by exploring derivatives of N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide (Chen et al., 2015).

Antimicrobial and Antioxidant Activities : The synthesis of N-substituted benzamide derivatives, including structures similar to N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide, has led to compounds with notable antimicrobial and antioxidant activities. Such findings underscore the compound's utility as a scaffold for designing new drugs with potential applications in treating microbial infections and oxidative stress-related conditions (Sindhe et al., 2016).

Organic Synthesis and Catalysis

Catalytic Applications : The compound and its derivatives have been used as ligands in the synthesis of bimetallic catalysts for facilitating Suzuki reactions in aqueous media. This highlights its role in developing environmentally friendly catalytic processes for synthesizing heterobiaryl compounds containing furyl and thienyl rings, demonstrating the compound's versatility in organic synthesis and catalysis (Bumagin et al., 2019).

Molecular Docking and Drug Design

Anticancer Mechanisms : Further investigation into the compound's analogs has uncovered their mechanisms of action against leukemia cells, including the promotion of cell differentiation and apoptosis. This dual mechanism of action offers valuable insights into the design of new anti-leukemia agents based on structural modifications of N-1,3-benzodioxol-5-yl-5-(2-furyl)-3-isoxazolecarboxamide and its analogs (Chou et al., 2007).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-15(10-7-14(22-17-10)11-2-1-5-19-11)16-9-3-4-12-13(6-9)21-8-20-12/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMSXWOKFYWNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)

![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)